Varacin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3S3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-1-oxo-1λ4,2,3-benzotrithiol-4-yl)ethanamine |
InChI |
InChI=1S/C10H13NO3S3/c1-13-7-5-6(3-4-11)9-10(8(7)14-2)17(12)16-15-9/h5H,3-4,11H2,1-2H3 |
InChI Key |
UALMZMRPHXWXKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)CCN)SSS2=O)OC |
Synonyms |
varacin B |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Varacin B
Elucidation of the Varacin (B3186902) B Biosynthetic Route
Elucidating the biosynthetic route of natural products often involves a combination of techniques, including isolation and characterization of intermediates, enzyme assays, and genetic studies. Research into the biosynthesis of sulfur-rich compounds, such as Varacin B, has highlighted the complexity of incorporating and modifying sulfur atoms within organic scaffolds. researchgate.net
Identification of Key Biosynthetic Intermediates and Precursors
The precise early precursors and intermediates specific to this compound biosynthesis are not extensively detailed in the provided search results. However, studies on the synthesis of the benzopentathiepin core, a key structural feature of this compound, have explored the introduction of sulfur atoms onto aromatic rings. One approach involved the insertion of vicinal alkylated dithiols onto an aromatic ring via nucleophilic substitution of a dibromo precursor. researchgate.net This suggests that substituted aromatic compounds and reactive sulfur species are likely involved as intermediates or precursors in the natural biosynthetic process. General approaches to elucidating biosynthetic pathways often involve identifying starting materials through techniques like isotopic feeding studies. psu.edu
Enzymatic Machinery Involved in this compound Biosynthesis
The enzymatic machinery responsible for the complex transformations in this compound biosynthesis has not been fully characterized in the provided information. However, the formation of carbon-sulfur bonds is a critical step in the synthesis of sulfur-containing natural products like this compound, and this process is catalyzed by specific enzymes. acs.org Enzymes known as carbon-sulfur lyases, for instance, are involved in cleaving carbon-sulfur bonds and are important in the metabolism of sulfur-containing compounds. creative-enzymes.com The formation of the polysulfane chain and the benzopentathiepin ring system in this compound would necessitate enzymes capable of handling reactive sulfur species and catalyzing cyclization reactions. Studies on other biosynthetic pathways involving complex enzymatic steps, such as those for isoquinoline (B145761) alkaloids or vitamins, highlight the diversity and specificity of the enzymes involved. psu.edunih.gov
Genetic Basis of this compound Production in Source Organisms
The production of natural products in organisms is typically governed by biosynthetic gene clusters (BGCs), which are sets of genes located together in the genome that encode the enzymes and regulatory proteins required for the synthesis of a specific compound. nih.govnih.gov
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
The regulation of natural product biosynthesis can occur at multiple levels, including transcriptional and post-transcriptional control. Transcriptional regulation involves controlling the rate at which genes are transcribed into messenger RNA (mRNA), while post-transcriptional regulation affects the processing, stability, and translation of mRNA. wikipedia.orgfrontiersin.orgnih.gov Although specific details for this compound are not available, the biosynthesis of secondary metabolites is often tightly regulated in response to environmental cues or developmental stages of the organism. frontiersin.org Post-transcriptional mechanisms, such as those involving RNA-binding proteins and small non-coding RNAs, play significant roles in fine-tuning gene expression in bacteria and other organisms, which could potentially influence the production of compounds like this compound. wikipedia.orgnih.govfrontiersin.orgnih.gov
Chemoenzymatic and Synthetic Biology Approaches for Biosynthetic Pathway Engineering
Chemoenzymatic approaches and synthetic biology offer powerful tools for studying and engineering biosynthetic pathways, including those for natural products. nih.govbiotechrep.irucl.ac.ukresearchgate.net
Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis. ucl.ac.uk This can be particularly useful for synthesizing complex molecules or intermediates that are difficult to obtain solely through chemical means. Enzymes from biosynthetic pathways can be repurposed as biocatalysts for in vitro synthesis or incorporated into synthetic routes. nih.govucl.ac.uk
Synthetic biology involves designing and constructing new biological parts, devices, and systems, or redesigning existing natural biological systems for useful purposes. wikipedia.org In the context of natural product biosynthesis, synthetic biology approaches can be used to engineer host organisms to produce desired compounds, optimize metabolic pathways for increased yield, or create novel molecules by combining enzymatic steps from different pathways. nih.govbiotechrep.irresearchgate.net This can involve techniques such as pathway engineering, gene dosage tuning, and chassis optimization in microbial systems. biotechrep.ir While specific applications to this compound are not detailed in the provided results, the principles of chemoenzymatic and synthetic biology approaches are broadly applicable to the biosynthesis of complex natural products. nih.govbiotechrep.irucl.ac.ukresearchgate.net
Reconstitution of this compound Biosynthetic Pathways In Vitro
Reconstituting biosynthetic pathways in vitro allows for detailed study of the enzymes involved, their substrates, and reaction mechanisms in a controlled environment. This approach has been valuable in understanding complex natural product biosynthesis, particularly for compounds where the native biological system is difficult to manipulate. cytivalifesciences.com.cnbruker.com
While specific studies on the in vitro reconstitution of the entire this compound biosynthetic pathway are not widely reported in the available literature, research on the synthesis of the benzotrithiole 1-oxide core and related polysulfides provides relevant insights. polyu.edu.hknii.ac.jp Synthetic efforts to construct the core structure of this compound and its analogues have explored various chemical reactions to form the sulfur-rich ring system. polyu.edu.hksci-hub.seresearchgate.net These synthetic strategies can sometimes inform or mimic potential enzymatic steps in a biosynthetic pathway.
For instance, the formation of polysulfide linkages often involves reactions with sulfur-transfer reagents or elemental sulfur in chemical synthesis. researchgate.net In a biological context, this would be mediated by specific enzymes. In vitro reconstitution could involve expressing and purifying putative biosynthetic enzymes and testing their activity with proposed precursors to observe the formation of intermediates and the final product. This requires identifying the genes encoding these enzymes, which is often done through genomic analysis of the producing organism.
Challenges in reconstituting pathways in vitro include identifying all necessary enzymes, ensuring their correct folding and activity outside their native cellular environment, and providing appropriate cofactors and reaction conditions. Despite these challenges, successful in vitro reconstitution can provide unambiguous evidence for the catalytic function of specific enzymes and allow for the characterization of unstable intermediates.
Heterologous Expression Systems for this compound and Analogues
Heterologous expression involves introducing the genes responsible for a biosynthetic pathway into a different host organism, often a more genetically tractable microbe like Escherichia coli or Streptomyces species. wikipedia.orgmdpi.com This approach can facilitate the production of natural products that are difficult to obtain from their native source, enable genetic manipulation of the pathway, and simplify the isolation and characterization of intermediates. mdpi.comfrontiersin.org
For this compound and its analogues, heterologous expression of the relevant biosynthetic gene cluster could offer a sustainable route for their production and enable the generation of structural variants through genetic engineering. Identifying the gene cluster responsible for this compound biosynthesis in its native marine ascidian source is a critical first step. This typically involves genome sequencing and bioinformatic analysis to identify gene clusters that encode enzymes characteristic of sulfur metabolism and natural product biosynthesis.
Studies on the heterologous expression of gene clusters for other marine natural products and sulfur-containing compounds have demonstrated the feasibility of this approach. mdpi.com Successful heterologous expression of the this compound pathway would require transferring the entire set of necessary genes into a suitable host and optimizing expression conditions. This can involve using strong promoters, optimizing codon usage, and potentially co-expressing genes for precursor supply or export mechanisms.
Heterologous expression systems also provide a platform for combinatorial biosynthesis, where genes from different pathways can be mixed and matched to create novel, non-natural analogues. nih.gov This could be particularly valuable for this compound, allowing researchers to explore the structure-activity relationships of this unique class of compounds and potentially generate analogues with improved properties.
Total Synthesis Strategies and Methodological Advancements for Varacin B
Retrosynthetic Analysis of the Varacin (B3186902) B Molecular Architecture
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For Varacin B, the analysis begins by identifying the key structural features: the aromatic core, the ethylamine (B1201723) side chain, and the distinctive seven-membered pentathiepin ring.
The primary disconnection targets the complex pentathiepin ring. This C-S and S-S bond cleavage simplifies the structure to a 1,2-dithiol-substituted aromatic precursor. This dithiol can be envisioned as arising from an aromatic compound bearing two ortho-positioned leaving groups, such as a dibromo-substituted arene. This strategic disconnection is based on known methods for introducing sulfur functionalities onto an aromatic ring.
A second key disconnection breaks the C-N bond of the ethylamine side chain, leading back to a precursor with a two-carbon electrophilic group attached to the aromatic ring, and ammonia (B1221849) or a protected equivalent as the nitrogen source. This simplifies the side-chain construction to functional group transformations of a substituent on the benzene (B151609) ring.
Tracing the synthesis back further, the substituted benzene ring itself can be derived from a simpler, commercially available starting material. The landmark total synthesis accomplished by Ford and Davidson utilized vanillin, a readily available, bio-sourced compound, as the foundational building block. researchgate.netnih.gov This choice elegantly provides the benzene ring with the correct oxygenation pattern (a hydroxyl and a methoxy (B1213986) group) and a carbon atom (the aldehyde) that can be elaborated into the ethylamine side chain.
This retrosynthetic strategy is summarized as follows:
Pentathiepin Ring Disconnection: Breaking the C-S bonds reveals a dithiol precursor.
Dithiol Formation: The dithiol is traced back to a vicinal di-haloaromatic compound.
Side-Chain Disconnection: The ethylamine side chain is simplified to an aldehyde or related functional group on the aromatic ring.
Core Aromatic Structure: The entire substituted aromatic framework is traced back to vanillin.
Development of Novel Synthetic Methodologies Inspired by this compound
While the synthesis of this compound has not led to the invention of entirely new named reactions, the unique challenges posed by its benzopentathiepin core have driven the refinement and application of synthetic methods for constructing polysulfide-containing molecules. The study of Varacin and its analogs has contributed to a deeper understanding of sulfur chemistry and has highlighted the need for more efficient and selective methods for creating C-S and S-S bonds. nih.govmdpi.com
The synthesis of these complex natural products serves as a benchmark for evaluating the effectiveness of existing synthetic methods and stimulates the search for milder and more general protocols. The interest in benzopentathiepins, sparked by natural products like Varacin, has led to further exploration of their chemical and biological properties, necessitating the development of more versatile synthetic routes to access a wider range of analogs. nih.gov
The synthesis of this compound has underscored the utility of specific, and sometimes harsh, reaction conditions while also pointing towards areas where innovation is needed.
High-Temperature Aromatic Thiolation: The use of cuprous alkylmercaptide in quinoline/pyridine at 160°C is an effective but demanding method for C-S bond formation. researchgate.net This has encouraged the broader chemical community to develop milder, palladium- or copper-catalyzed cross-coupling reactions for the synthesis of aryl sulfides that can proceed under less extreme conditions.
Sulfur Transfer Reagents: The use of reagents like sulfur monochloride requires careful handling. Research into alternative, more stable, and selective sulfur transfer reagents is an ongoing area of interest in synthetic chemistry, partly driven by the need to construct complex sulfur-rich molecules like this compound.
While no specific novel catalytic system has been reported as a direct result of this compound synthesis, the molecule's structure is a prime candidate for the application of modern catalytic methods. Future syntheses could leverage advancements in C-H activation or late-stage functionalization to construct the core skeleton more efficiently.
Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Reactions with high atom economy, such as additions and rearrangements, are preferred as they minimize waste.
Analyzing the total synthesis of this compound reveals steps with varying degrees of atom economy:
Low Atom Economy Steps:
Bromination: The introduction of bromine atoms onto the aromatic ring often uses molecular bromine (Br₂), where one equivalent of HBr is generated as a byproduct for every substitution, reducing atom economy.
Protecting Group Manipulations: The introduction and removal of protecting groups inherently have poor atom economy, as the mass of the protecting group is ultimately discarded as waste. For example, protecting an amine with a Boc group involves the loss of other fragments from the di-tert-butyl dicarbonate (B1257347) reagent.
Higher Atom Economy Steps:
The total synthesis of this compound, like many complex natural product syntheses, often prioritizes efficacy and yield over atom economy. However, the principles of green chemistry encourage a critical evaluation of these routes, paving the way for the development of more sustainable second-generation syntheses that utilize catalytic methods and minimize the use of protecting groups and stoichiometric reagents.
Convergent and Divergent Synthetic Strategies for this compound and Analogues
The synthesis of the unique benzopentathiepin structure of this compound has been a subject of significant interest, leading to the development of various synthetic routes. While the total synthesis of the natural product itself has been achieved through linear approaches, the exploration of its biological activity has necessitated divergent strategies to produce a range of analogues for structure-activity relationship (SAR) studies.
Linear Synthesis of this compound
The first total synthesis of Varacin was accomplished by Ford and Davidson in an 11-step linear sequence starting from vanillin. This foundational route established the unambiguous structure of Varacin and provided a basis for further synthetic exploration. A linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule step-by-step. While effective, this approach can be lengthy and inefficient if any late-stage reaction fails. The synthesis of Varacin highlighted the challenges in constructing the polysulfide ring, a key structural feature of the molecule.
Divergent Strategies for this compound Analogues
In contrast to a linear synthesis that targets a single molecule, a divergent synthesis aims to create a library of structurally related compounds from a common intermediate. This approach is highly efficient for exploring the chemical space around a natural product to identify analogues with improved potency, selectivity, or pharmacokinetic properties.
A common divergent strategy for producing Varacin analogues involves the synthesis of a key scaffold, such as a substituted 2,3-dithiol- or 2,3-dibromo-aniline derivative, which can then be elaborated into a variety of final products. By modifying the substituents on the aromatic ring or altering the side chain attached to the amino group, a diverse range of analogues can be generated.
The table below illustrates a conceptual divergent approach for generating this compound analogues from a common intermediate.
| Common Intermediate | Reagent/Reaction | Resulting Analogue |
| 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine | Acetic Anhydride | N-acetyl analogue |
| 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine | Methyl Iodide | N-methyl analogue |
| 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine | Benzoyl Chloride | N-benzoyl analogue |
| 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine | Chloroacetyl chloride | N-chloroacetyl analogue |
This divergent approach has been instrumental in synthesizing various benzotrithiole and benzopentathiepin derivatives for biological evaluation. By systematically altering the structure of the Varacin core and its substituents, researchers can probe the specific structural requirements for its cytotoxic and other biological activities.
Advanced Structural Elucidation and Stereochemical Assignment of Varacin B
Application of Advanced Spectroscopic Techniques for Definitive Structure Determination
Spectroscopic methods are foundational in piecing together the molecular architecture of novel natural products. For a molecule like Varacin (B3186902) B, a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is indispensable for establishing its planar structure and connectivity. Furthermore, chiroptical techniques are crucial for assigning the absolute stereochemistry of its chiral elements.
Multi-dimensional NMR spectroscopy provides detailed insights into the connectivity of atoms within a molecule, which is critical for assembling the complex framework of Varacin B. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in this process. nih.govlibretexts.orgpressbooks.pub
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for a Varacin Analogue
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |
| H-α (Side Chain) | ~3.0 (t) | ~40 | C-β, C-Ar | H-β |
| H-β (Side Chain) | ~3.2 (t) | ~30 | C-α, C-Ar | H-α |
| Ar-H | ~6.8 (s) | ~115 | C-Ar (quaternary) | - |
| OMe | ~3.9 (s) | ~56 | C-Ar (methoxy-substituted) | - |
Note: The chemical shifts are approximate and based on data for related benzopentathiepin structures. The actual values for this compound may vary. 't' denotes a triplet and 's' denotes a singlet.
The COSY spectrum would reveal the coupling between the adjacent methylene (B1212753) protons (H-α and H-β) of the ethylamine (B1201723) side chain. The HSQC spectrum would correlate each proton to its directly attached carbon atom. Crucially, the HMBC spectrum would provide long-range (2-3 bond) correlations, for instance, from the methylene protons of the side chain to the aromatic carbons, confirming the attachment of the side chain to the benzopentathiepin core.
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is a critical first step in its identification. nih.govcsic.es For this compound, HRMS would provide its exact mass, allowing for the unambiguous determination of its molecular formula.
The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment provides valuable information about the molecule's structure. researchgate.netresearchgate.netbenthamopenarchives.com While specific fragmentation data for this compound is not available, analysis of related sulfur-rich aromatic compounds suggests that characteristic fragmentation pathways would involve the cleavage of the polysulfide chain and the ethylamine side chain.
Interactive Data Table: Plausible High-Resolution Mass Spectrometry Fragmentation for a Varacin Analogue
| Fragment Ion (m/z) | Plausible Structure/Loss |
| [M+H]⁺ | Protonated molecular ion |
| [M+H - S]⁺ | Loss of a sulfur atom |
| [M+H - S₂]⁺ | Loss of a disulfide unit |
| [M+H - CH₂CH₂NH₂]⁺ | Cleavage of the ethylamine side chain |
Note: This table represents a hypothetical fragmentation pattern based on the general chemistry of related compounds.
Varacin and its analogues, such as Lissoclinotoxin A, are known to be chiral due to the restricted inversion of the non-planar pentathiepin ring. ustc.edu.cn This atropisomerism gives rise to enantiomers that can be distinguished using chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). researchgate.netpg.edu.plbhu.ac.inslideshare.net
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum of a this compound sample with the spectra predicted by quantum chemical calculations for the possible enantiomers, the absolute configuration (R or S) can be unambiguously assigned. bhu.ac.in Similarly, ORD, which measures the change in optical rotation with wavelength, can also be used for this purpose. pg.edu.plslideshare.net
Crystallographic Studies of this compound and Related Scaffolds
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and stereochemistry. nih.govdiamond.ac.uknih.gov A successful crystallographic analysis of this compound would provide an unambiguous assignment of its absolute configuration and the conformation of the pentathiepin ring in the solid state.
Computational Chemistry Approaches in this compound Structural Analysis
Computational chemistry plays an increasingly vital role in the structural elucidation of complex natural products. nih.govmdpi.com In the context of this compound, computational methods are particularly valuable for complementing experimental data and providing deeper insights into its conformational preferences and chiroptical properties.
The seven-membered pentathiepin ring of this compound is not planar and can exist in various conformations. Conformational analysis using computational methods, such as Density Functional Theory (DFT), can be employed to determine the relative energies of these different conformations and identify the most stable, low-energy structures. mdpi.comresearchgate.netpreprints.org
Molecular modeling can provide a detailed picture of the three-dimensional shape of this compound. This information is crucial for understanding its biological activity and for interpreting other experimental data, such as NMR coupling constants, which are dependent on the dihedral angles between atoms. mdpi.com
Molecular and Cellular Mechanisms of Action of Varacin B
Impact of Varacin (B3186902) B on Specific Cellular Processes in Research Models
Effects on Cell Proliferation and Apoptosis Pathways
Varacin B exerts a potent inhibitory effect on the proliferation of cancer cells. This antiproliferative activity is intrinsically linked to its capacity to induce apoptosis, or programmed cell death. The induction of apoptosis by this compound is a complex process that involves the activation of specific signaling cascades within the cell.
Research into the broader class of pentathiepins, to which this compound belongs, has revealed that these compounds can trigger the intrinsic pathway of apoptosis. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax and Bak) and anti-apoptotic members (e.g., Bcl-2 and Bcl-xL). The balance between these opposing factions dictates the cell's fate.
The induction of oxidative stress by this compound is a key trigger for the intrinsic apoptotic pathway. Increased levels of reactive oxygen species (ROS) can lead to mitochondrial dysfunction, a critical event in this process. This dysfunction is often characterized by the permeabilization of the outer mitochondrial membrane, which allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.
Once in the cytoplasm, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form a complex known as the apoptosome. The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for the systematic dismantling of the cell by cleaving a wide range of cellular proteins. This cascade of events culminates in the characteristic morphological and biochemical hallmarks of apoptosis.
While the general framework of the intrinsic apoptotic pathway is understood to be a primary mechanism for pentathiepins, the specific interactions of this compound with individual Bcl-2 family proteins and the precise sequence of caspase activation it initiates are areas of ongoing investigation.
Modulation of Cellular Metabolism and Redox Homeostasis
A central aspect of this compound's mechanism of action is its profound impact on the cellular redox environment. This compound and other pentathiepins are potent inhibitors of glutathione peroxidase 1 (GPx1). nih.gov GPx1 is a crucial antioxidant enzyme that plays a key role in detoxifying harmful reactive oxygen species (ROS), particularly hydrogen peroxide, by using glutathione (GSH) as a reducing substrate.
The inhibition of GPx1 by this compound disrupts the delicate balance of redox homeostasis within the cell, leading to an accumulation of ROS and a state of oxidative stress. Cancer cells, due to their high metabolic rate, often exist in a state of heightened basal oxidative stress, making them particularly vulnerable to further ROS induction. The mechanism of GPx1 inhibition by pentathiepins is thought to be reversible and involves the inhibition of the oxidation of the enzyme's substrate, glutathione. nih.gov
The induction of oxidative stress by this compound has several downstream consequences that contribute to its cytotoxicity. Elevated ROS levels can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA. This damage can lead to a loss of mitochondrial membrane potential, further exacerbating oxidative stress and pushing the cell towards apoptosis. nih.gov The ability of this compound to cleave DNA is a significant contributor to its cytotoxic effects and this activity is enhanced in the presence of thiols and under acidic conditions. nih.gov
The modulation of cellular metabolism by this compound extends beyond its direct effects on GPx1. The resulting oxidative stress can impact various metabolic pathways. For instance, the demand for reducing equivalents like NADPH, which is required for the regeneration of reduced glutathione by glutathione reductase, may increase. This can potentially divert metabolic flux through pathways such as the pentose phosphate pathway to meet this demand. The intricate interplay between this compound-induced oxidative stress and the broader metabolic reprogramming of cancer cells is a complex area that warrants further detailed investigation.
Structure-Mechanism Relationships for this compound
The unique chemical structure of this compound, characterized by a benzopentathiepin core and an aminoethyl side chain, is fundamental to its biological activity. The pentathiepin ring, a seven-membered ring containing a chain of five sulfur atoms fused to a benzene (B151609) ring, is the primary pharmacophore responsible for its cytotoxic effects.
The reactivity of the pentathiepin ring is central to its mechanism of action. It is believed that the biological activity of these compounds may involve the transfer of a triatomic sulfur (S3) unit. This highly reactive species can interact with various biological nucleophiles, leading to the disruption of cellular function. The ability of pentathiepins to interact with thiols is a key aspect of their chemistry and is directly relevant to their inhibition of GPx1, an enzyme that relies on a cysteine residue in its active site.
The relationship between the chemical structure of this compound and its ability to induce DNA damage is an area of active research. It has been proposed that the pentathiepin moiety, upon activation, generates reactive sulfur species that can directly or indirectly lead to the cleavage of DNA strands. The acidic environment often found in tumors may enhance this process, contributing to the selective toxicity of this compound towards cancer cells.
Structure Activity Relationship Sar Studies and Analog Design Based on Varacin B
Systematic Modification of the Varacin (B3186902) B Scaffoldnih.govyoutube.com
Systematic modification of the Varacin B scaffold involves the synthesis and evaluation of a variety of analogs to understand how changes in the molecule's structure affect its biological function. youtube.com The core components of the this compound structure—the polysulfide ring, the aromatic system, and the amine side chain—have all been targets for chemical modification. researchgate.net The nature of substituents on the aromatic ring and the length and composition of the sulfur chain are influential determinants of biological activity. nih.gov
The synthesis of this compound and its analogs has been a key area of research to enable biological evaluation. The total synthesis of Varacin itself was accomplished in 11 steps starting from vanillin, confirming the dopamine-related benzopentathiepin structure. researchgate.net Synthetic strategies often involve the construction of the benzopentathiepin ring system as a crucial step. One approach utilizes the reaction of aryl tert-butyl disulfides with sulfur monochloride to directly form the benzopentathiepin core in good yields. semanticscholar.org This method has been applied to the synthesis of both Varacin and derivatives of the related compound, isolissoclinotoxin A. semanticscholar.org
Researchers have synthesized a range of analogs, including those with modifications to the polysulfide ring and the aromatic amine portion. For instance, substituted benzopentathiepin-6-amines and related benzotrithioles have been prepared to explore their cytotoxic and antimicrobial properties. researchgate.netresearchgate.net The synthesis of these compounds allows for a systematic investigation into how structural changes impact their biological profiles. researchgate.net
Site-specific derivatization allows for precise modifications to the this compound scaffold to probe the function of different molecular regions. mdpi.com Chemical derivatization can be employed to improve analytical sensitivity and specificity or to alter biological activity. nih.govmdpi.com For this compound analogs, key sites for alteration include the amine functional group and the aromatic ring.
Modifications have included:
Amine Group Acylation: The primary amine has been converted to various amides, such as the trifluoroacetamide derivative. This alteration can significantly impact the molecule's properties and biological activity. researchgate.net
Aromatic Ring Substitution: The positions on the benzene (B151609) ring have been substituted with different groups to study electronic and steric effects on activity.
Polysulfide Chain Modification: Analogs have been created where the pentathiepin ring is replaced with a trithiole ring system. Furthermore, sulfoxide versions of these benzotrithioles have been synthesized to investigate the role of the sulfur chain's oxidation state. researchgate.net
These targeted alterations are crucial for building a comprehensive understanding of the SAR of the this compound scaffold. nih.gov
Assessment of Modified this compound Analogues in Biological Assays (In Vitro/Pre-Clinical)semanticscholar.org
Following synthesis, the novel this compound analogs are subjected to a battery of biological assays to determine their activity. mdpi.com These in vitro and pre-clinical evaluations are essential for comparing the new compounds to the parent this compound and for identifying promising candidates for further development. semanticscholar.org Assays typically measure effects on cell viability, proliferation, and specific molecular targets. nih.govmdpi.com
Comparative analyses are performed to rank the analogs based on their biological efficacy (the maximum effect a compound can produce) and potency (the concentration required to produce a certain effect). derangedphysiology.comnih.gov Studies have evaluated Varacin analogs for antimicrobial and cytotoxic activities.
For example, a series of substituted benzopentathiepin-6-amines and their analogs were evaluated for antimicrobial activity. One analog, a trifluoroacetamide derivative (compound 14 in the cited study), demonstrated high antibacterial activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. researchgate.net This potency was four-fold higher than that of the reference drug amoxicillin. researchgate.net
In terms of cytotoxicity, benzotrithioles and their sulfoxide derivatives, which are related to Varacin, have shown the ability to inhibit the formation of tumor cell colonies. researchgate.net While these specific analogs were found to be less cytotoxic than other compounds like MNP (a distinct class of compounds), their activity highlights the potential for the Varacin scaffold in cancer research. researchgate.net Lissoclibadins, which are also polysulfur aromatic alkaloids related to Varacin, exhibit moderate cytotoxicity and promote apoptosis through a caspase-dependent pathway. researchgate.net
Table 1: Biological Activity of Selected this compound Analogues
| Compound/Analog | Target/Assay | Activity Metric | Result | Source |
|---|---|---|---|---|
| Trifluoroacetamide 14 | Staphylococcus aureus (MRSA) | MIC | 4 μg/mL | researchgate.net |
| Amoxicillin (Reference) | Staphylococcus aureus (MRSA) | MIC | 16 μg/mL | researchgate.net |
| Benzotrithioles | Tumor Cells | Colony Formation | Inhibition Observed | researchgate.net |
While many analogs may share a similar mechanism of action to the parent compound, structural modifications can sometimes lead to mechanistic divergence. For this compound analogs, the primary mechanism often involves the unique properties of the polysulfide chain. However, alterations can fine-tune these activities.
For instance, the presence of a sulfoxide group in benzotrithiole analogs was found to have no significant effect on their direct cytotoxicity. researchgate.net However, this same sulfoxide group was identified as being important for the inhibition of colony formation in tumor cells treated with a tumor promoter. researchgate.net This suggests that while the core cytotoxic mechanism might be similar, the sulfoxide modification confers a distinct anti-promoter or cancer-preventive activity, indicating a subtle but significant mechanistic difference. The ability of related compounds like the lissoclibadins to induce apoptosis through a caspase-dependent pathway further illustrates the diverse mechanisms accessible through this scaffold. researchgate.net
Establishment of Pharmacophore Models for this compound Scaffolds
A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. youtube.comresearchgate.netnih.gov Developing such models for the this compound scaffold is a key step in rational drug design, allowing for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar activity—a strategy known as scaffold hopping. nih.govnih.gov
For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) analyses and molecular docking studies have been employed as precursors to formal pharmacophore modeling. researchgate.netmdpi.com For example, based on QSAR analysis and molecular docking data for substituted benzopentathiepin-6-amines, bacterial DNA ligase has been suggested as a potential target for their antibacterial activity against S. aureus. researchgate.net Such studies help to define the key structural features and their spatial relationships that are critical for binding to a biological target, forming the foundation for a predictive pharmacophore model. youtube.com
Design Principles for Novel this compound-Inspired Compounds
The unique chemical architecture and significant biological activities of this compound, particularly its cytotoxic and antimicrobial properties, have spurred considerable interest in the design and synthesis of novel analogs. Structure-activity relationship (SAR) studies have been pivotal in elucidating the key structural motifs required for bioactivity and in guiding the development of new compounds with potentially enhanced potency, selectivity, and improved pharmacological profiles. The design of these novel compounds is primarily centered around the strategic modification of three key regions of the this compound molecule: the benzopentathiepin core, the polysulfide chain, and the substituted aromatic side chain.
A fundamental principle that has emerged from SAR studies is the indispensable role of the polysulfide ring for the biological activity of this compound and its analogs. Research has consistently shown that the replacement of the pentathiepin ring with other moieties, even those containing sulfur, often leads to a significant diminution or complete loss of cytotoxic and antimicrobial effects. This underscores the polysulfide chain as the primary pharmacophore responsible for the compound's mechanism of action, which is thought to involve the generation of reactive sulfur species and induction of oxidative stress within target cells.
While the polysulfide core is essential, its modification has been a key strategy in analog design. Reducing the number of sulfur atoms in the polysulfide bridge has been explored to modulate the compound's reactivity and stability. For instance, synthetic analogs featuring a benzotrithiole core (three sulfur atoms) instead of the pentathiepin (five sulfur atoms) have been synthesized and evaluated. These benzotrithiole analogs were found to retain cytotoxic and cancer preventive activities, indicating that a polysulfide chain with at least three sulfur atoms can still confer significant biological effects. This suggests that the length of the polysulfide chain is a tunable parameter for optimizing activity.
Another important design principle involves the modification of the aromatic ring system to which the polysulfide chain is fused. The nature and position of substituents on this aromatic ring can significantly influence the electronic properties, lipophilicity, and ultimately the biological activity of the resulting analogs. The design of compounds with altered substitution patterns on the benzopentathiepin core aims to enhance target specificity and potency. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the polysulfide ring. The specific chemical structures fused to the sulfur ring have been shown to be critical in dictating the biological responses of the pentathiepin-based compounds.
Furthermore, modifications to the N,N-dimethylaminoethyl-substituted veratraldehyde side chain of this compound present another avenue for analog design. This side chain is believed to play a role in the molecule's solubility, cell permeability, and potentially its interaction with biological targets. Altering the length of the alkyl chain, the nature of the amine substituent, and the substitution pattern on the veratraldehyde moiety are all strategies that can be employed to fine-tune the pharmacokinetic and pharmacodynamic properties of this compound-inspired compounds. The goal of these modifications is often to improve the therapeutic index of the parent compound by enhancing its efficacy while reducing potential off-target effects.
A notable advancement in the design of this compound analogs has been the introduction of a sulfoxide group into the polysulfide chain of benzotrithiole analogs. This modification has been shown to be particularly important for the cancer preventive activity of these compounds. For instance, a synthetic Varacin C analog, sulfoxide 10a, demonstrated cancer preventive effects at concentrations significantly lower than those at which it exhibited cytotoxicity. This highlights a key design principle: subtle modifications to the polysulfide core can lead to a desirable separation of cytotoxic and cancer preventive activities, opening up new therapeutic possibilities for these compounds.
The table below summarizes the structural modifications and their observed impact on the biological activity of this compound analogs, providing a clear illustration of the design principles discussed.
| Compound/Analog | Structural Modification from this compound | Key Biological Activity Finding |
| This compound | Parent Compound | Potent cytotoxic and antimicrobial activity. |
| Benzotrithiole Analog | Reduction of the polysulfide chain from five to three sulfur atoms. | Retains cytotoxic and cancer preventive activity. |
| Sulfoxide Analog of Benzotrithiole | Introduction of a sulfoxide group into the three-sulfur chain. | Enhanced cancer preventive activity at non-cytotoxic concentrations. |
| Analogs with Modified Aromatic Core | Altered substituents on the benzopentathiepin ring system. | Biological effects are highly dependent on the specific chemical structure fused to the polysulfide ring. |
| Analogs lacking the Polysulfide Ring | Complete replacement of the polysulfide moiety. | Significant loss of cytotoxic and antimicrobial activity. |
Ecological and Biological Context of Varacin B Production
Source Organism Biology and Cultivation for Research Purposes
Varacin (B3186902) B, a notable sulfur-containing marine natural product, was first isolated from the marine ascidian Lissoclinum vareau. acs.org Ascidians, commonly known as sea squirts, belong to the class Ascidiacea and are sessile filter-feeding invertebrates found in diverse marine habitats, from shallow waters to the deep sea. researchgate.net The genus Lissoclinum is part of the family Didemnidae and is recognized as a rich source of unique and bioactive chemical compounds. researchgate.netwikipedia.org
Lissoclinum vareau, the original source of Varacin, was first described by Monniot C. & Monniot F. in 1987 from specimens collected in French Polynesia. marinespecies.org These colonial tunicates possess a soft body, which makes chemical defenses a crucial survival mechanism against predation. uncw.edunih.gov The production of secondary metabolites like Varacin is believed to be a key component of their defense strategy. uncw.edu
Research into Varacin and other compounds from ascidians often relies on the collection of these organisms from their natural marine environments. The cultivation of ascidians for research purposes presents significant challenges. Maintaining the specific environmental conditions required for their growth and the production of secondary metabolites outside of their natural habitat is complex. Furthermore, there is growing evidence that many of the bioactive compounds isolated from ascidians are actually produced by symbiotic bacteria living within the host. nih.govnih.gov This symbiotic relationship adds another layer of complexity to cultivation efforts, as the successful laboratory culture would likely require the co-cultivation of the host and its specific microbial symbionts. nih.gov
| Key Biological and Ecological Features of Lissoclinum vareau | |
| Phylum | Chordata |
| Class | Ascidiacea |
| Family | Didemnidae |
| Genus | Lissoclinum |
| Species | L. vareau |
| Habitat | Marine, benthic communities |
| Feeding Strategy | Filter-feeder |
| Key Characteristic | Production of bioactive secondary metabolites |
Putative Ecological Role of Varacin B in Natural Environments
The ecological role of this compound and related polysulfide compounds in their natural marine environment is thought to be primarily defensive. Ascidians, being soft-bodied and sessile organisms, are vulnerable to predation from various marine inhabitants such as fish, gastropods, and flatworms. uncw.edu The production of potent chemical compounds serves as a deterrent against these predators. uncw.eduresearchgate.net
The antimicrobial and antifungal properties of Varacin and its analogs also suggest a role in protecting the ascidian from pathogenic microorganisms. researchgate.netresearchgate.net The marine environment is teeming with bacteria and fungi, and the production of compounds that inhibit the growth of these microbes would be highly advantageous for the host organism. nih.govresearchgate.net
Furthermore, as sessile marine invertebrates, ascidians are in constant competition for space on hard substrates and are susceptible to biofouling—the settlement and growth of other organisms on their surfaces. nih.gov Some marine natural products have been shown to possess antifouling properties, preventing the larval settlement of fouling organisms. daneshyari.comnih.govscispace.com It is plausible that this compound contributes to the antifouling defense of Lissoclinum vareau, thereby ensuring the proper functioning of its filter-feeding apparatus. The strong biological activities of this compound and related compounds are consistent with a significant ecological function in chemical defense.
| Potential Ecological Functions of this compound | |
| Anti-predatory Defense | Deters feeding by generalist predators like fish and invertebrates. uncw.edu |
| Antimicrobial Defense | Inhibits the growth of pathogenic bacteria and fungi in the marine environment. researchgate.netresearchgate.net |
| Antifouling Activity | Prevents the settlement and growth of fouling organisms on the ascidian's surface. daneshyari.comnih.gov |
Marine Bioprospecting and Discovery of this compound-Related Compounds
The discovery of this compound is a direct result of marine bioprospecting, a field of research dedicated to exploring marine biodiversity for novel, biologically active compounds with potential applications in medicine, biotechnology, and other industries. aquaculturemag.comresearchgate.netnih.govvigyanvarta.in Marine invertebrates, including ascidians, sponges, and mollusks, have proven to be a particularly rich source of such compounds. nih.govresearchgate.netnih.gov
The unique chemical structure of Varacin, a benzopentathiepin, and its potent cytotoxic activity against human colon tumor cells, sparked significant interest in the scientific community. acs.orgresearchgate.netacs.org This led to further investigations of other ascidian species for related compounds. Subsequent research on different Lissoclinum and Polycitor species resulted in the isolation of a series of Varacin analogs and other polysulfide-containing molecules. researchgate.net
These discoveries have expanded the chemical diversity of this class of natural products and have provided new leads for drug discovery and development. nih.gov The ongoing exploration of the marine environment continues to yield novel chemical entities, highlighting the vast and largely untapped potential of marine organisms as a source of new medicines and biotechnological tools. nih.gov
Future Directions and Emerging Research Avenues for Varacin B
Unexplored Biosynthetic Facets of Varacin (B3186902) B
The biosynthesis of Varacin B and its unique benzopentathiepin core remains a subject of significant interest and incomplete understanding. While the total synthesis of Varacin has been achieved, elucidating its natural biosynthetic pathway presents numerous avenues for future research. acs.orgresearchgate.net It is hypothesized that the biosynthesis involves an overlapping pathway related to tyramine (B21549) metabolism coupled with hypovalent sulfur metabolism. researchgate.net However, the specific enzymatic machinery and the sequence of events are yet to be fully characterized.
Key unexplored facets include:
Identification of the Gene Cluster: A primary goal is to identify and characterize the biosynthetic gene cluster (BGC) responsible for this compound production in its native marine ascidian producer, Lissoclinum vareau. Modern genomic and transcriptomic approaches can be employed to locate the BGC. The identification of genes encoding enzymes such as non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), tailoring enzymes (e.g., oxidases, methyltransferases), and particularly enzymes involved in sulfur incorporation, will be crucial. Many natural product biosynthetic pathways remain uncharacterized, representing a significant area for discovery. nih.govnih.gov
Sulfur Incorporation Mechanism: The mechanism by which the pentathiepin ring is assembled is a major puzzle. Research is needed to identify the sulfur donor molecules and the specific enzymes that catalyze the formation of the polysulfide chain and its cyclization. Understanding the enzymology of sulfur transfer and disulfide bond formation in this context could reveal novel biochemical transformations. nih.gov
Precursor Supply and Regulation: Elucidating the primary metabolic pathways that supply the precursors for the dopamine-related portion and the sulfur atoms is essential. Isotope labeling studies could trace the metabolic origins of the this compound scaffold. Furthermore, understanding the regulatory networks that control the expression of the this compound BGC could provide insights into the ecological role of the molecule and potentially enable strategies for enhanced production.
Novel Synthetic Methodologies for Accessing this compound and Complex Analogues
While the total synthesis of this compound has been accomplished, the development of more efficient and versatile synthetic routes remains a key objective. researchgate.net Such advancements would not only facilitate the production of this compound for further biological studies but also enable the creation of a diverse library of analogues for structure-activity relationship (SAR) investigations.
Future research in this area could focus on:
Development of Novel Ring-Forming Reactions: Exploring new methodologies for the construction of the benzopentathiepin ring system is a primary challenge. This could involve the development of novel sulfur-transfer reagents or transition-metal-catalyzed reactions to form the polysulfide linkage with greater efficiency and control. researchgate.net
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable for rapidly generating analogues. This could involve C-H activation strategies or other selective chemical modifications of the aromatic ring or the dopamine (B1211576) side chain.
Combinatorial and Diversity-Oriented Synthesis: The application of combinatorial chemistry and diversity-oriented synthesis principles could lead to the generation of large libraries of this compound analogues. This would involve the development of a robust and flexible synthetic route that allows for the systematic variation of different parts of the molecule. The synthesis of novel bavachinin (B190651) analogues has demonstrated the utility of this approach for exploring chemical space and identifying compounds with improved biological activity. mdpi.com
Advanced Approaches for this compound Target Deconvolution
Identifying the molecular targets of this compound is crucial for understanding its mechanism of action and for its development as a potential therapeutic agent. While its cytotoxicity is known, the specific cellular components it interacts with to exert this effect are not fully elucidated. acs.org Advanced target deconvolution techniques can provide the necessary tools to uncover these interactions.
Promising approaches include:
Affinity-Based Probes: The design and synthesis of this compound-based affinity probes is a powerful strategy. These probes typically incorporate a reporter tag (e.g., a fluorophore or biotin) and a reactive group for covalent capture of target proteins. This approach allows for the enrichment and subsequent identification of binding partners from cell lysates using techniques like mass spectrometry.
Photoaffinity Labeling: This technique involves the use of a this compound analogue containing a photo-reactive group. Upon irradiation with UV light, the probe forms a covalent bond with its target protein, enabling its identification.
Computational Target Prediction: In silico methods can be used to predict potential protein targets of this compound based on its chemical structure. Docking simulations and pharmacophore modeling can identify proteins with binding pockets that are complementary to the this compound molecule. These predictions can then be validated experimentally.
Yeast Three-Hybrid Screening: This genetic approach can be used to identify protein targets of small molecules in a cellular context. It involves the use of a bifunctional molecule that links the small molecule to a DNA-binding domain, allowing for the identification of interacting proteins through the activation of a reporter gene. mdpi.com
Chemoinformatic and Computational Exploration of this compound Chemical Space
Chemoinformatic and computational tools offer powerful means to explore the chemical space around this compound, guiding the design of new analogues with improved properties. These approaches can help to prioritize synthetic efforts and provide insights into the structural features that are important for biological activity.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Studies: By building QSAR models based on a set of this compound analogues and their biological activities, it is possible to identify the key molecular descriptors that correlate with activity. These models can then be used to predict the activity of virtual compounds.
Pharmacophore Modeling: Developing a pharmacophore model for this compound can define the essential three-dimensional arrangement of chemical features required for its biological activity. This model can be used to screen virtual libraries for new compounds with similar features.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with potential target proteins at an atomic level. acs.org This can help to understand the binding mechanism and to design analogues with enhanced binding affinity.
Virtual Screening: Large compound libraries can be virtually screened against a validated target of this compound to identify new scaffolds with the potential for similar biological activity.
Integration of this compound Research with Broader Chemical Biology Concepts
This compound, as a unique natural product, has the potential to serve as a valuable tool compound in chemical biology to probe fundamental biological processes. nih.gov Its integration into broader chemical biology research can lead to new discoveries beyond its immediate therapeutic potential.
Opportunities for integration include:
Probing Redox Biology: The polysulfide linkage in this compound suggests a potential role in modulating cellular redox state. It could be used as a chemical tool to study the effects of reactive sulfur species (RSS) on cellular signaling pathways and protein function.
Investigating Novel Mechanisms of Cytotoxicity: A detailed understanding of how this compound induces cytotoxicity could reveal novel cell death pathways or vulnerabilities in cancer cells. This knowledge could be applied to the development of new anticancer strategies.
Development of Chemical Probes: The unique reactivity of the pentathiepin ring could be exploited to develop novel chemical probes for detecting specific cellular components or processes. For instance, probes that react selectively with certain types of thiols could be developed. The principles of "click chemistry" could be applied to develop versatile probes for various applications. ucsd.edu
Challenges and Opportunities in this compound Academic Research
The academic pursuit of this compound research, like that of many marine natural products, faces both significant challenges and exciting opportunities.
Challenges:
Supply of Starting Material: The natural abundance of this compound from its marine source is often low, making its isolation in large quantities challenging. This "supply problem" is a common hurdle in natural product research. nih.gov
Synthetic Complexity: The chemical synthesis of this compound and its analogues can be complex and low-yielding, hindering the rapid exploration of its biological potential. researchgate.net
Target Deconvolution: Identifying the specific molecular targets of a bioactive compound is often a difficult and time-consuming process. cancer.gov
Funding: Securing funding for fundamental natural product research can be challenging, as the path to a marketable drug is often long and uncertain. mcgill.ca
Opportunities:
Interdisciplinary Collaboration: Research on this compound provides a fertile ground for collaboration between synthetic chemists, biochemists, pharmacologists, and computational scientists. nih.gov
Novel Biological Discoveries: The unique structure and biological activity of this compound suggest that it may interact with novel cellular targets and pathways, opening up new avenues of biological inquiry.
Development of New Therapeutic Leads: Despite the challenges, this compound remains a promising lead compound for the development of new anticancer agents. inpst.net
Funding Initiatives: There are funding opportunities available from various agencies that support natural product discovery and development, which could be leveraged to advance this compound research. mcgill.careprocell.com The increasing recognition of the value of natural products in drug discovery may lead to more targeted funding initiatives in the future.
Conclusion
Summary of Key Academic Contributions to Varacin (B3186902) B Research
The primary academic contribution to the study of Varacin B is its discovery, isolation, and structural characterization by Makarieva and her team in 1995. nih.gov Their work identified a new structural class of varacin compounds, distinguishing them from the previously known benzopentathiepin Varacin. Their research also established the foundational knowledge of this compound's antifungal activity.
Perspectives on the Continued Scientific Relevance of this compound
The scientific relevance of this compound lies in its identity as a unique marine natural product with demonstrated antimicrobial properties. While it has been overshadowed by the more structurally intriguing Varacin, this compound remains a point of interest for natural product chemists and those investigating novel antimicrobial agents. Its relatively simpler, acyclic structure could make it an attractive target for synthetic chemists aiming to develop new antimicrobial drugs.
Broader Implications for Natural Product Science and Chemical Synthesis
The discovery of this compound and its congeners underscores the chemical diversity found within a single genus of marine ascidian and highlights the importance of marine invertebrates as a source of novel chemical scaffolds. It illustrates that a single family of named compounds can possess significant structural variations, from complex heterocyclic systems (Varacin) to linear polysulfides (this compound). This diversity continues to inspire and challenge the field of chemical synthesis to develop new methods for creating sulfur-containing molecules.
Q & A
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines: describe experimental conditions in detail, even if results contradict hypotheses. Use supplementary materials to share raw data (e.g., failed synthesis attempts) and discuss methodological limitations (e.g., solvent incompatibilities). Cite prior work to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
